(1R,9aR)-1-[[[(1R)-1-phenylethyl]amino]methyl]-2,3,4,6,7,8,9,9a-octahydroquinolizin-1-ol
Overview
Description
(1R,9aR)-1-[[[(1R)-1-phenylethyl]amino]methyl]-2,3,4,6,7,8,9,9a-octahydroquinolizin-1-ol is a complex organic compound with a unique structure that includes a quinolizidine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,9aR)-1-[[[(1R)-1-phenylethyl]amino]methyl]-2,3,4,6,7,8,9,9a-octahydroquinolizin-1-ol typically involves multiple steps, starting from readily available precursors. One common approach is the catalytic hydrogenation of a quinolizidine derivative, followed by the introduction of the phenylethylamine moiety through reductive amination. The reaction conditions often require the use of hydrogen gas, a suitable catalyst such as palladium on carbon, and a solvent like ethanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
(1R,9aR)-1-[[[(1R)-1-phenylethyl]amino]methyl]-2,3,4,6,7,8,9,9a-octahydroquinolizin-1-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinolizidine N-oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas and a metal catalyst, converting the compound into more saturated derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products
The major products formed from these reactions include N-oxides, reduced quinolizidine derivatives, and various substituted amines.
Scientific Research Applications
Chemistry
In chemistry, (1R,9aR)-1-[[[(1R)-1-phenylethyl]amino]methyl]-2,3,4,6,7,8,9,9a-octahydroquinolizin-1-ol is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound is studied for its potential as a ligand for various receptors. Its ability to interact with biological macromolecules makes it a candidate for drug development.
Medicine
In medicine, this compound is investigated for its pharmacological properties. It has shown potential as an analgesic and anti-inflammatory agent in preclinical studies.
Industry
In the industrial sector, this compound is used in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of (1R,9aR)-1-[[[(1R)-1-phenylethyl]amino]methyl]-2,3,4,6,7,8,9,9a-octahydroquinolizin-1-ol involves its interaction with specific molecular targets, such as receptors or enzymes. The compound binds to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Properties
IUPAC Name |
(1R,9aR)-1-[[[(1R)-1-phenylethyl]amino]methyl]-2,3,4,6,7,8,9,9a-octahydroquinolizin-1-ol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28N2O/c1-15(16-8-3-2-4-9-16)19-14-18(21)11-7-13-20-12-6-5-10-17(18)20/h2-4,8-9,15,17,19,21H,5-7,10-14H2,1H3/t15-,17-,18-/m1/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YSMSGWNMWMGGFC-KBAYOESNSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NCC2(CCCN3C2CCCC3)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=CC=CC=C1)NC[C@@]2(CCCN3[C@@H]2CCCC3)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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